molecular formula C9H9N3O2 B1530665 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1379474-92-6

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1530665
CAS No.: 1379474-92-6
M. Wt: 191.19 g/mol
InChI Key: BUZPAJGYMKBXDY-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid is a high-value heterocyclic building block designed for advanced research and development. This hybrid compound incorporates both pyrrole and pyrazole pharmacophores, which are privileged scaffolds in medicinal chemistry known for their diverse biological profiles . Its primary research application lies in serving as a key intermediate in the synthesis of novel bioactive molecules. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the construction of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . In the context of drug discovery, this compound is of significant interest for the development of potential anticancer therapeutics. Pyrazole derivatives have demonstrated potent antitumor activities by inducing cell apoptosis and autophagy, and inhibiting proliferation across various cancer cell lines, including A549, HepG2, and MCF7 . The integration of the 1-methyl-pyrrole moiety further enhances its utility, as pyrrole derivatives are extensively investigated for their anticancer, antimicrobial, and neuroprotective properties . Researchers can leverage this bifunctional molecule to create targeted libraries of compounds for high-throughput screening against specific biological targets, such as kinases and other enzymes involved in disease pathways . This product is intended for use in pharmaceutical development, agricultural chemistry, and biochemical assays, and is strictly For Research Use Only.

Properties

IUPAC Name

3-(1-methylpyrrol-3-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-3-2-6(5-12)7-4-8(9(13)14)11-10-7/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPAJGYMKBXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379474-92-6
Record name 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common approach to pyrazole synthesis involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or equivalents. For example, hydrazine hydrate reacts with 3-aminocrotononitrile under reflux in aqueous media (60–90 °C) for 8–24 hours to form 3-amino-5-methylpyrazole intermediates with yields around 75%.

This intermediate can then undergo further functionalization to introduce the carboxylic acid group.

Introduction of the Carboxylic Acid Group

Oxidation reactions on methyl-substituted pyrazoles are employed to convert methyl groups into carboxylic acids. For instance, oxidation of 3-methyl-5-bromopyrazole yields 5-bromo-1H-pyrazole-3-carboxylic acid, which can be further used as a key intermediate.

Alternatively, regioselective synthesis using trichloromethyl enones as starting materials allows for the formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method uses hydrazine derivatives to cyclize with the enones, and subsequent methanolysis converts the trichloromethyl group into a carboxyalkyl moiety, effectively installing the carboxylic acid functionality.

Regiocontrolled Synthesis Using Trichloromethyl Enones

A recent methodology employs trichloromethyl enones and phenylhydrazines to achieve regioselective pyrazole carboxyalkylation:

  • Using free hydrazine leads predominantly to the 1,5-regioisomer.
  • Using arylhydrazine hydrochlorides favors the 1,3-regioisomer.

The reaction proceeds in methanol solvent, which facilitates methanolysis of the trichloromethyl group into the carboxyalkyl function. The reaction conditions typically involve room temperature or mild heating for several hours, with yields ranging from 37% to 97% depending on substrates and regioisomer formed.

Parameter Condition/Result
Solvent Methanol
Temperature Room temperature to mild heating (up to 80 °C)
Hydrazine derivative Free hydrazine or arylhydrazine hydrochloride
Reaction time 4–16 hours
Yield 37–97% (regioisomer dependent)
Regioselectivity 1,3- or 1,5-substitution controlled by hydrazine form

Methylation of Pyrrole Substituent

The 1-methyl-1H-pyrrole moiety is introduced typically by methylation of the pyrrole nitrogen prior to coupling or condensation with the pyrazole ring. The methylation is usually achieved by standard alkylation methods using methyl iodide or methyl sulfate under basic conditions.

Example Synthetic Route (Based on Patent CN104844567A)

The following steps summarize a practical synthetic route relevant to the preparation of pyrazole carboxylic acids with pyrrole substituents:

  • Cyclization : 3-aminocrotononitrile reacts with hydrazine hydrate at 80 °C under reflux for 8 hours to yield 3-amino-5-methylpyrazole (yield ~75%).

  • Oxidation : The methyl group on the pyrazole is oxidized to a carboxylic acid using an appropriate oxidizing agent, producing 5-bromo-1H-pyrazole-3-carboxylic acid.

  • Condensation : The carboxylic acid intermediate undergoes condensation with a chlorinated pyridine derivative or a methylated pyrrole derivative to introduce the heterocyclic substituent at the 5-position.

  • Purification : The final product is purified by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Hydrazine cyclization (Patent) 3-aminocrotononitrile + hydrazine hydrate 80 °C, reflux, 8 h 75 Intermediate for pyrazole core formation
Oxidation of methyl pyrazole 3-methyl-5-bromopyrazole + oxidant Variable Not specified Forms pyrazole-3-carboxylic acid
Trichloromethyl enone method Trichloromethyl enone + phenylhydrazine hydrochloride Methanol, room temp, 4–16 h 37–97 Regioselective control of isomers
Methylation of pyrrole Pyrrole + methyl iodide/base Mild heating, organic solvent High Used to prepare 1-methylpyrrole precursor

The preparation of this compound involves a multi-step synthesis with key stages including pyrazole ring formation via hydrazine cyclization, regioselective installation of the carboxylic acid group, and introduction of the methylated pyrrole substituent. Recent advances using trichloromethyl enones provide a regioselective and efficient route to pyrazole carboxylic acids. Optimization of reaction conditions, choice of hydrazine derivative, and solvent effects are critical to achieving high yields and regioselectivity.

This synthesis is supported by patent literature and peer-reviewed research, offering a robust foundation for further development and application in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Substituent at Pyrazole C5 Carboxylic Acid Position Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid 1-Methylpyrrole 3 191.19 Undefined bioactivity; structural novelty
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (11a) 3-Chlorophenyl 3 223.63 Antiproliferative activity; m.p. 219–221°C
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (8) 4-Nitrophenyl 3 234.18 Anti-HIV activity (EC₅₀: 253 µM)
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 2-Furyl 3 192.17 Unknown bioactivity; high purity (95%)
5-(2-Ethoxyphenyl)-1H-pyrazole-3-carboxylic acid 2-Ethoxyphenyl 3 232.24 Intermediate for Chikungunya inhibitors
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl 5 194.12 Research applications; enhanced lipophilicity

Key Observations

Substituent Impact on Bioactivity: The 4-nitrophenyl substituent in compound 8 confers antiviral activity against HIV (EC₅₀: 253 µM), likely due to electron-withdrawing effects enhancing target binding . Chlorophenyl derivatives (e.g., 11a) exhibit antiproliferative effects, suggesting aryl halides may improve cytotoxicity .

Physical Properties :

  • Melting Points : Chlorophenyl-substituted pyrazoles (e.g., 11a) show higher melting points (219–221°C) due to strong intermolecular interactions, whereas furyl derivatives (e.g., 5-(2-furyl)-1-methyl analog) may have lower thermal stability .
  • Lipophilicity : Trifluoromethyl and propyl groups (e.g., in –17) increase logP values, enhancing membrane permeability, whereas polar groups like carboxylic acids improve water solubility .

Synthetic Routes :

  • Many analogs (e.g., 5-arylpyrazoles) are synthesized via cyclocondensation of diketones with hydrazines or via ester hydrolysis (e.g., conversion of ethyl esters to carboxylic acids) .
  • The target compound’s pyrrole substituent may require specialized coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the heterocycle .

Biological Activity

5-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound featuring both pyrrole and pyrazole rings, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory : It has shown promise in inhibiting inflammatory pathways.
  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anticancer : Demonstrates cytotoxic effects against several cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory and cancerous pathways. The dual-ring structure enhances its binding affinity to active sites, modulating biological responses effectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Table 1 summarizes key findings regarding its cytotoxic effects across various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

These results indicate that the compound can significantly inhibit cell growth in multiple cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In preclinical models, the compound has been evaluated for its anti-inflammatory properties. One study reported that it effectively reduced carrageenan-induced edema in mice, comparable to established anti-inflammatory drugs like indomethacin . This suggests that the compound could be explored further for treating inflammatory diseases.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. For example, it has been tested against E. coli and S. aureus, showing significant inhibition . The presence of specific functional groups within the compound appears to enhance its antimicrobial efficacy.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Efficacy : A series of derivatives were synthesized and screened against A549 lung cancer cells, revealing that certain modifications increased cytotoxicity significantly .
  • Anti-inflammatory Assessment : The compound was tested in vivo for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Start with difluoromethylated pyrazole precursors (e.g., 1-methylpyrazole derivatives) and introduce the pyrrole moiety via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly impact yield .

  • Route 2 : Utilize acid anhydrides or chlorides to functionalize the pyrazole core, followed by cyclization to incorporate the pyrrole ring .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios to minimize side products. For example, using K₂CO₃ as a base enhances nucleophilic substitution efficiency .

    • Data Table :
Synthetic RouteKey ReagentsYield (%)Purity (%)Reference
DifluoromethylationDifluoroacetic acid derivatives65–72≥95
Coupling ReactionPd catalysts, aryl halides58–6397

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H-NMR : Resolve substituent positions (e.g., pyrrole methyl group at δ 3.2–3.5 ppm) and confirm aromatic proton environments .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS-ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 218.2) and fragmentation patterns .

Q. What are the common impurities encountered during synthesis, and how are they removed?

  • Common Impurities :

  • Unreacted starting materials (e.g., pyrazole intermediates).
  • Isomeric byproducts from incomplete regioselective substitution .
    • Purification Strategies :
  • Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate isomers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to simulate binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate with crystallographic data from analogs .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed activity .
    • Example : A study on pyrazole derivatives showed that electron-withdrawing groups enhance COX-2 inhibition by 30–40% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in analgesic activity may arise from varying in vivo models (mice vs. rats) .
  • Dose-Response Reassessment : Test the compound across a broader concentration range to identify non-linear effects .

Q. How does modifying substituents on the pyrazole ring affect physicochemical properties?

  • Key Findings :

  • Lipophilicity : Introducing methyl groups (logP increase by ~0.5) enhances membrane permeability but may reduce solubility .
  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~4.2) influences ionization state under physiological conditions, affecting bioavailability .
    • Data Table :
SubstituentlogPSolubility (mg/mL)pKaReference
-H (parent)1.80.324.2
-CH₃2.30.184.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid

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